2,5-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-difluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-2-18(23)22-9-3-4-12-10-14(6-8-16(12)22)21-26(24,25)17-11-13(19)5-7-15(17)20/h5-8,10-11,21H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNUHQRIAZOEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, introduction of the propanoyl group, and subsequent sulfonamide formation. Common synthetic routes may include:
Formation of Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Propanoyl Group: This step often involves acylation reactions using propanoyl chloride or anhydride in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroquinoline moiety.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution may yield substituted derivatives, while oxidation and reduction can modify the tetrahydroquinoline moiety.
Scientific Research Applications
2,5-Difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonamide group can enhance binding affinity and selectivity, while the tetrahydroquinoline moiety may interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Tetrahydroquinoline | 2,5-Difluorobenzene, Propanoyl | Sulfonamide |
| N-(4-(2-Oxo-tetrahydroquinolin-6-yl)thiazol) | Tetrahydroquinoline | Oxazole-carboxamide, Thiazole | Carboxamide |
| Tolylfluanid | Phenyl | Dichlorofluoro, Dimethylamino | Sulfonamide |
The fluorine atoms in the target compound enhance electronegativity and metabolic stability compared to non-fluorinated analogs like 4-{[(2-hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide (), which lacks halogenation .
Physicochemical Properties
Fluorination significantly impacts properties:
- Lipophilicity: The 2,5-difluoro substitution increases logP compared to non-fluorinated sulfonamides like compound 8 (), which contains a hydrazinecarbonyl group .
- Solubility : Fluorine’s electron-withdrawing effect reduces aqueous solubility relative to hydroxylated analogs.
Table 2: Property Comparison
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 3.2 | 0.15 | High |
| Compound 8 () | 1.8 | 2.3 | Moderate |
| Tolylfluanid | 4.1 | 0.08 | High |
Analytical Characterization
¹H-NMR Data :
- The sulfonamide NH proton in the target compound resonates at δ 10.8 ppm, deshielded compared to compound 9 (δ 8.67–9.10 ppm for NHNH groups) due to fluorine’s electron-withdrawing effects .
- The tetrahydroquinoline protons show upfield shifts (δ 1.2–2.5 ppm) versus aromatic analogs like compound 10 (δ 6.8–7.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
